

# Enantioselective Synthesis of Anatabine Alkaloids: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of anatabine alkaloids. Anatabine, a minor tobacco alkaloid, and its enantiomers are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties. This document details two prominent and successful strategies for achieving high enantiopurity: a chiral auxiliary-mediated approach and a ring-closing metathesis (RCM) strategy.

# **Core Synthetic Strategies**

The enantioselective synthesis of anatabine, a molecule with a single stereocenter, presents the challenge of controlling the three-dimensional arrangement of the pyridine and tetrahydropyridine rings. Two primary strategies have emerged as effective in producing the desired enantiomers with high fidelity.

# **Chiral Auxiliary-Mediated Synthesis**

This classic approach introduces a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the enantiomerically enriched product. A notable example of this strategy was developed by Ayers et al., utilizing the commercially available chiral auxiliary (1R,2R,5R)-(+)-2-hydroxy-3-pinanone and its (1S,2S,5S)-(-)-enantiomer.[1][2][3]



The general workflow for this method is depicted below:



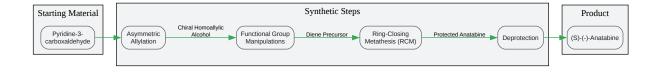
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Chiral Auxiliary-Mediated Synthesis Workflow

# Ring-Closing Metathesis (RCM) Strategy

A more modern approach leverages the power of organometallic catalysis, specifically ringclosing metathesis, to construct the tetrahydropyridine ring of anatabine. This strategy, reported by Felpin et al., begins with the creation of a chiral homoallylic alcohol, which is then elaborated into a diene precursor for the key RCM step.[4][5]

The logical flow of this synthetic route is as follows:



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Ring-Closing Metathesis (RCM) Synthesis Workflow

# **Quantitative Data Summary**



The following table summarizes the key quantitative data for the two primary enantioselective synthetic routes to anatabine, allowing for a direct comparison of their efficiencies.

Synthetic Strategy	Target Enantiomer	Overall Yield	Enantiomeri c Excess (ee)	Key Reagents/C atalysts	Reference
Chiral Auxiliary	(R)-(+)- Anatabine	45%	>99%	(1R,2R,5R)- (+)-2- hydroxy-3- pinanone, LDA, cis-1,4- dichloro-2- butene	Ayers et al. (2005)[1]
Chiral Auxiliary	(S)-(-)- Anatabine	42%	>99%	(1S,2S,5S)- (-)-2-hydroxy- 3-pinanone, LDA, cis-1,4- dichloro-2- butene	Ayers et al. (2005)[1]
Ring-Closing Metathesis	(S)-(-)- Anatabine	30%	>99% (after hydrogenatio n)	(-)-B- chlorodiisopin ocampheylbo rane, Grubbs' catalyst	Felpin et al. (2001)[4]

# Detailed Experimental Protocols Chiral Auxiliary-Mediated Synthesis of (R)-(+)- and (S)(-)-Anatabine[1]

Step 1: Formation of the Chiral Ketimine

To a solution of 3-(aminomethyl)pyridine (1.0 eq) in anhydrous toluene is added either (1R,2R,5R)-(+)-2-hydroxy-3-pinanone for the synthesis of (R)-(+)-anatabine or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone for the synthesis of (S)-(-)-anatabine (1.1 eq). The mixture is heated



to reflux with a Dean-Stark trap for 12-18 hours until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude chiral ketimine, which is used in the next step without further purification.

#### Step 2: Diastereoselective Alkylation

The crude chiral ketimine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium in THF, (1.2 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour. A solution of cis-1,4-dichloro-2-butene (1.5 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

#### Step 3: Deprotection and Intramolecular Cyclization

The purified product from the previous step is dissolved in a mixture of methanol and 1 M hydrochloric acid. The solution is stirred at room temperature for 24 hours. The mixture is then made basic with 1 M sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amine is dissolved in methanol, and potassium carbonate is added. The suspension is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated. The final product, (R)-(+)- or (S)-(-)- anatabine, is purified by flash column chromatography on silica gel.

# Ring-Closing Metathesis (RCM) Synthesis of (S)-(-)-Anatabine[4]

Step 1: Asymmetric Allylation of Pyridine-3-carboxaldehyde



To a solution of (-)-B-chlorodiisopinocampheylborane (1.1 eq) in anhydrous THF at -78 °C is added allylmagnesium bromide (1.1 eq). After stirring for 30 minutes, a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then quenched by the addition of methanol. The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the chiral homoallylic alcohol.

#### Step 2: Functional Group Manipulations

The chiral homoallylic alcohol is converted to the corresponding amine via a standard three-step sequence: mesylation, azide displacement, and reduction. The resulting amine is then protected, for example, as a carbamate, and subsequently N-allylated to provide the diene precursor for the RCM reaction.

#### Step 3: Ring-Closing Metathesis

The diene precursor (1.0 eq) is dissolved in anhydrous dichloromethane and degassed with argon. Grubbs' catalyst (e.g., first-generation Grubbs' catalyst, 5 mol%) is added, and the reaction mixture is heated to reflux under an argon atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the protected anatabine.

#### Step 4: Deprotection

The protecting group is removed under appropriate conditions to yield (S)-(-)-anatabine. For example, a Boc protecting group can be removed by treatment with trifluoroacetic acid in dichloromethane. The final product is purified by an appropriate method, such as flash column chromatography or distillation.

## Conclusion

The enantioselective synthesis of anatabine alkaloids has been successfully achieved through multiple synthetic strategies. The chiral auxiliary-mediated approach offers a reliable and high-yielding route to both enantiomers with excellent enantiomeric excess. The ring-closing metathesis strategy provides an elegant and effective alternative, particularly for the synthesis of the (S)-enantiomer. The choice of synthetic route will depend on the specific research or development goals, including scalability, cost of reagents, and desired enantiomer. The detailed



protocols provided herein serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

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